molecular formula C22H22O4 B133946 [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol CAS No. 100434-10-4

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol

Cat. No.: B133946
CAS No.: 100434-10-4
M. Wt: 350.4 g/mol
InChI Key: TUPSTLDQFNUXKF-UHFFFAOYSA-N
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Description

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol is a protected glycol derivative that serves as a crucial synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a building block for the preparation of catecholamine metabolites . The 3,4-bis(benzyloxy) group acts as a protecting moiety for a catechol functionality, a structural feature prevalent in many biologically active compounds and neurotransmitters. This protection strategy allows researchers to perform synthetic modifications at other sites of the molecule before deprotecting to reveal the sensitive catechol group. As such, this compound provides a valuable pathway for the synthesis of more complex molecules for pharmacological study and biochemical probing.

Properties

IUPAC Name

1-[3,4-bis(phenylmethoxy)phenyl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13,20,23-24H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPSTLDQFNUXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CO)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553931
Record name 1-[3,4-Bis(benzyloxy)phenyl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100434-10-4
Record name 1-[3,4-Bis(benzyloxy)phenyl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol typically involves the protection of hydroxyl groups on a phenyl ring using benzyl groupsThe reaction conditions often include the use of solvents like chloroform or ethyl acetate.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step organic synthesis, starting from commercially available precursors and employing standard organic reactions such as protection, deprotection, and coupling reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanediol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxy groups to hydroxyl groups.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents and catalysts.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenolic compounds.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of catecholamine metabolites, which are significant in both biological research and pharmaceutical applications .

Mechanistic Studies:
The compound is employed in studying reaction mechanisms and pathways due to its structural characteristics. Researchers utilize it to explore various chemical reactions, including oxidation and reduction processes.

Biological Research

Potential Therapeutic Applications:
Although specific therapeutic uses are not extensively documented, this compound has been investigated for its potential role in biological systems. Its structural similarity to compounds that inhibit epidermal growth factor receptor (EGFR) kinase suggests possible applications in cancer research, where EGFR inhibitors are crucial for targeting certain types of tumors.

Catecholamine Metabolism:
The compound's role as an intermediate in synthesizing catecholamine metabolites highlights its importance in neurobiology and pharmacology. Catecholamines are vital neurotransmitters involved in numerous physiological responses .

Industrial Applications

Fine Chemicals Production:
In industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its ability to act as a versatile building block makes it valuable for synthesizing various chemical products .

Case Study 1: Synthesis of Catecholamines

A study demonstrated the utility of this compound as an intermediate in synthesizing catecholamine derivatives. The research highlighted its efficacy in producing compounds with potential neuropharmacological activity .

Case Study 2: Inhibition of EGFR Kinase

Research exploring the inhibition of EGFR kinase by structurally similar compounds indicated that this compound might exhibit similar inhibitory effects. This finding suggests avenues for further investigation into its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol is not extensively studied. its role as an intermediate in the synthesis of catecholamine metabolites suggests that it may participate in biochemical pathways involving neurotransmitter synthesis and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol, highlighting differences in substituents, backbones, and functional groups:

Compound Name Substituents/Backbone Molecular Formula Key Properties/Applications Reference
1,2-Ethanediol, 1,2-bis(3,4-dimethoxyphenyl) Methoxy groups at 3,4-positions C₁₈H₂₂O₆ Higher polarity, lower lipophilicity
1,2-Butanediol, 3,4-bis(benzyloxy)- Extended butanediol backbone C₁₈H₂₂O₄ Increased flexibility, potential for chiral resolution
1,2-Bis(2-benzimidazolyl)-1,2-ethanediol Benzimidazole rings C₁₆H₁₄N₄O₂ Antiviral activity against picornaviruses
1,2-Ethanediol, 1,2-bis(4-fluorophenyl) Fluorophenyl groups C₁₄H₁₂F₂O₂ SARS-CoV-2 spike protein interaction
1,2-Bis(4-chlorophenyl)-1,2-ethanediol Chlorophenyl groups C₁₄H₁₂Cl₂O₂ Photocatalytic reduction applications

Substituent Effects on Physicochemical Properties

  • Lipophilicity : Benzyloxy groups (logP ≈ 4.5) confer higher lipophilicity compared to methoxy (logP ≈ 1.5) or hydroxy groups, enhancing membrane permeability but reducing aqueous solubility .
  • Steric Effects : Bulkier substituents (e.g., benzyloxy) hinder rotational freedom, influencing crystallinity and supramolecular assembly. For example, 1,2-bis(3,4-dimethoxyphenyl)-1,2-ethanediol forms hydrogen-bonded ribbons .
  • Electron-Donating/Withdrawing Effects : Methoxy groups are electron-donating, stabilizing radical intermediates in photoreduction reactions, whereas benzyloxy groups provide steric shielding without significant electronic effects .

Thermochemical Properties

  • Enthalpy of Vaporization : Derivatives with long alkyl chains (e.g., 1,2-ethanediol diacetates) exhibit higher ΔHvap values (~60 kJ/mol) due to increased van der Waals interactions, whereas benzyloxy-substituted ethanediols have intermediate values (~45 kJ/mol) .
  • Group-Additivity Predictions : Incremental substitution of H with benzyloxy groups increases molecular volume by ~120 ų, impacting solubility and melting points .

Biological Activity

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol, with the molecular formula C22H22O4C_{22}H_{22}O_{4}, is an organic compound notable for its structural features that include two benzyloxy groups attached to a phenyl ring and a 1,2-ethanediol moiety. This compound is primarily recognized for its potential biological activities and roles in synthetic organic chemistry.

  • Molecular Weight : 358.41 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 453.2 ± 40.0 °C at 760 mmHg
  • Melting Point : 128-129 °C

The biological activity of this compound is thought to be linked to its structural similarity to compounds that inhibit epidermal growth factor receptor (EGFR) kinase. This inhibition can potentially lead to reduced cell growth and proliferation, making it a candidate for further research in cancer therapeutics.

Antifungal Activity

Research has indicated that similar compounds with electron-withdrawing substituents on the phenyl ring exhibit increased antifungal activity. The structure-activity relationship suggests that modifications enhancing lipophilicity could improve efficacy against pathogenic fungi such as Candida albicans and Aspergillus fumigatus . Although specific data on this compound's antifungal activity is limited, its structural analogs provide insight into possible biological effects.

Inhibition of Kinases

The compound's potential as an EGFR kinase inhibitor suggests it may play a role in regulating signaling pathways associated with cell growth and differentiation. The inhibition of such pathways is crucial in cancer biology, where uncontrolled cell proliferation is a hallmark of malignancy.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study synthesized various derivatives of phenolic compounds similar to this compound and evaluated their biological activities. The findings revealed that substituents significantly influenced the compounds' efficacy against various fungal strains, indicating a need for further exploration of this compound's derivatives .
  • Metabolic Pathway Research : The compound has been utilized in metabolic studies due to its structural features. Its role as an intermediate in the synthesis of catecholamine metabolites allows researchers to trace metabolic pathways using stable isotope labeling techniques . This application underscores its importance in understanding biochemical processes.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential EGFR kinase inhibitor
3-Phenyl-2H-benzoxazine-2,4(3H)-dionesStructureAntifungal activity against multiple strains

Q & A

Q. What are the standard enantioselective synthesis methods for [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol in pharmaceutical research?

Enantioselective synthesis typically employs enzymatic hydrolysis of styrene oxide (SO) derivatives. For example, fungal and bacterial epoxide hydrolases (EHs) such as those from Aspergillus niger and Beauveria sulfurescens catalyze the enantioconvergent hydrolysis of racemic SO to yield (R)-phenyl-1,2-ethanediol with high enantiomeric excess (ee >89%) and yields up to 95% . Recombinant E. coli systems expressing EH mutants or fusion enzymes (e.g., SgcF and NcsF2) further optimize stereoselectivity, achieving >99% ee for (R)- or (S)-diols depending on enzyme selection .

Q. How is the stereochemical configuration of this compound verified in asymmetric synthesis?

Chiral HPLC and polarimetry are standard for determining ee. Deuterated analogs (e.g., this compound-d5) may be used as internal standards for tracking stereochemical integrity via mass spectrometry . Enzymatic assays with enantiocomplementary EHs (e.g., Mugil cephalus EH mutants) can also validate configuration by comparing hydrolysis kinetics .

Q. What are the common chiral building blocks used in the preparation of this compound derivatives?

Styrene oxide (SO) and phenyl-1,2-ethanediol are key intermediates. SO is commercially available in racemic and enantiopure forms, enabling modular synthesis of benzyloxy-substituted derivatives via nucleophilic aromatic substitution or protective group chemistry . Multi-enzyme systems (e.g., glucose dehydrogenase for cofactor regeneration) enhance the chirality transfer from these building blocks .

Advanced Questions

Q. How can researchers address product inhibition in enzymatic hydrolysis during large-scale production of enantiopure this compound?

Product inhibition occurs at substrate concentrations >50 mM due to diol accumulation. Strategies include:

  • Mutagenesis of EHs : Marine fish-derived EH mutants (e.g., from Mugil cephalus) reduce inhibition, enabling 95% yield at 50 mM SO .
  • Biphasic reaction systems : Combining aqueous and organic phases minimizes diol contact with enzymes, as demonstrated in whole-cell biocatalysis .
  • Continuous fed-batch processes : Gradual substrate addition maintains concentrations below inhibitory thresholds .

Q. What strategies improve the enantioconvergent efficiency of multi-enzyme systems for synthesizing (R)- or (S)-[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol?

  • Enzyme fusion constructs : Overlap extension PCR creates recombinant plasmids (e.g., pET-SCRII-A258F-XYN2) that co-localize EHs and cofactor-regenerating enzymes, achieving 98.8% yield and >99% ee .
  • Sortase A-mediated oligomerization : Enhases catalytic efficiency by clustering (S)-carbonyl reductase II into oligomers, improving stability and substrate turnover .
  • Cofactor engineering : Xylanase-mediated co-substrate systems regenerate NAD(P)H in situ, reducing dependency on exogenous cofactors .

Q. How do reaction conditions (pH, temperature, substrate ratio) influence the optical purity and yield in biocatalytic synthesis?

  • pH and temperature : Optimal activity for E. coli-expressed EHs occurs at pH 7.0–8.0 and 35°C, balancing enzyme stability and reaction kinetics .
  • Substrate-to-co-substrate ratios : A 1:1 ratio of 2-hydroxyacetophenone to xylan maximizes cofactor regeneration, yielding >98% (S)-diol .
  • Substrate concentration : Lower concentrations (5–50 mM) mitigate inhibition while maintaining ee >90% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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